molecular formula C15H13N3O2S B2501968 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 379726-93-9

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2501968
CAS No.: 379726-93-9
M. Wt: 299.35
InChI Key: NDDIFCAPHPKLIU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazoline derivative featuring a nitro-substituted phenyl ring at position 5 of the thiazoline core and a phenyl group attached to the amine at position 2. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can influence both the compound’s electronic properties and biological interactions.

Properties

IUPAC Name

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDIFCAPHPKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitrophenyl group can undergo redox cycling, generating reactive oxygen species that contribute to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Cyclohexyl substitution (logP ~4.2) increases hydrophobicity compared to phenyl or benzyl groups, which may affect membrane permeability .
  • Solubility : Chloro and methoxy substituents (as in ) improve water solubility, whereas nitro groups reduce it.

Anticancer Activity

  • N-Benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine : Demonstrated superior inhibitory activity against MDA-MB-231 breast cancer cells (IC₅₀ = 12 µM) compared to cisplatin (IC₅₀ = 18 µM). The nitro group and aromatic rings were critical for activity .
  • The thiazoline core may offer metabolic stability over thiadiazoles due to reduced ring strain.

Antimicrobial Activity

  • 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol: Exhibited 43% fungicidal activity against Acinetobacter baumannii at 32 µg/mL . This highlights the role of nitro groups in antimicrobial efficacy, though the thiazoline derivative’s activity remains untested.

Structure-Activity Relationship (SAR) Trends

Aromatic Substitution : Nitro, chloro, or fluoro groups at the para position enhance bioactivity by stabilizing charge-transfer interactions .

Core Heterocycle : Thiadiazoles (e.g., ) show higher anticancer activity than thiazolines, possibly due to greater planarity and π-stacking ability.

N-Substituents : Bulky groups (e.g., cyclohexyl ) reduce solubility but may improve target selectivity.

Biological Activity

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole derivative class. This compound is notable for its unique structural features, including a nitrophenyl group and a phenyl group attached to the thiazole ring, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S with a molecular weight of 299.35 g/mol. The compound features a five-membered ring containing sulfur and nitrogen atoms, characteristic of thiazoles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitrophenyl group enhances its interaction with bacterial enzymes or cell membranes, potentially disrupting cellular functions. Studies have shown that compounds with similar thiazole structures often demonstrate varying degrees of antibacterial activity.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Activity Type
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro...32Antibacterial
5-(4-nitrophenyl)-2-aminothiazole64Antibacterial
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine128Antibacterial

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes.
  • Interaction with Macromolecules : The thiazole ring may interact with proteins and nucleic acids, disrupting normal cellular processes.
  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes critical for survival.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various thiazole derivatives for their antibacterial properties. It was found that the incorporation of electron-withdrawing groups like nitro groups reduced antimicrobial potency compared to electron-donating groups. This suggests that the structural characteristics of this compound could be optimized for enhanced efficacy against resistant bacterial strains .

In Vivo Metabolism Study

In an investigation into the in vivo metabolism of similar compounds involving intraperitoneal administration in rats, metabolites were analyzed using HPLC techniques. The study revealed metabolic pathways such as reduction and N-acetylation that could influence the biological activity and pharmacokinetics of thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization of precursors like phenyl isothiocyanate and substituted amines under basic conditions (e.g., NaH) in inert atmospheres (50–70°C). Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time, and stoichiometry to improve yield . For example, substituting electron-withdrawing groups (e.g., nitro) may require elevated temperatures (80–100°C) to facilitate cyclization.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the thiazoline ring (δ 3.5–4.5 ppm for diastereotopic protons) and nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Reference compounds like doxorubicin validate assay sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Introduce electron-donating (e.g., -OCH3_3) or withdrawing (-NO2_2) groups on the phenyl ring to modulate electron density. Assess changes in binding affinity via molecular docking (e.g., AutoDock Vina) .
  • Bioisosteric replacement : Replace the thiazoline ring with oxazoline or imidazoline cores to evaluate metabolic stability .

Q. What computational tools can predict the electron density distribution and reactivity of this compound?

  • Methodology : Use Multiwfn for wavefunction analysis:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., nitrophenyl group as an electron-deficient site).
  • Fukui indices : Quantify site-specific reactivity for electrophilic/nucleophilic attacks .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and orthogonal methods (e.g., Annexin V/PI staining for apoptosis).
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .

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